molecular formula C15H16N4O2 B2749852 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide CAS No. 2034394-46-0

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide

Cat. No.: B2749852
CAS No.: 2034394-46-0
M. Wt: 284.319
InChI Key: RYRNDWXYXDCYPG-UHFFFAOYSA-N
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Description

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is a novel chemical compound with potential applications in various scientific fields. This compound features a picolinamide group, a cyclopropyl ring, and a pyrimidinyl structure, which together confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide can be synthesized via a multi-step synthetic route. One of the common starting materials is 4-cyclopropyl-6-hydroxypyrimidine, which undergoes acylation to form the pyrimidinyl intermediate. This intermediate then reacts with 2-bromoethyl picolinate under controlled conditions to yield the final product.

Industrial Production Methods

Scaling up the production to an industrial level involves optimizing the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate, to form corresponding oxo derivatives.

  • Reduction: Reduction of the compound, possibly using agents like lithium aluminium hydride, may yield the reduced pyrimidinyl or picolinamide derivatives.

  • Substitution: The presence of reactive functional groups enables substitution reactions, including nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminium hydride, sodium borohydride.

  • Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidized derivatives with modified functional groups.

  • Reduced derivatives retaining the core structure.

  • Substituted products where functional groups have been replaced.

Scientific Research Applications

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is utilized in various research domains:

  • Chemistry: As a building block for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.

  • Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The cyclopropyl and pyrimidinyl moieties may bind to enzymes or receptors, modulating their activity. This interaction can trigger signaling pathways, leading to physiological responses. Detailed mechanistic studies are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Unique Features

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide stands out due to its unique combination of a cyclopropyl ring and a picolinamide structure. This confers distinct chemical reactivity and biological activity compared to other similar compounds.

List of Similar Compounds

  • 4-Cyclopropyl-6-hydroxypyrimidine: Shares the pyrimidinyl core but lacks the picolinamide moiety.

  • Ethyl picolinate derivatives: Similar in containing the picolinamide group but differing in the attached substituents.

  • Other pyrimidinyl compounds: Containing different substituents or ring structures but sharing the pyrimidinyl core.

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Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14-9-13(11-4-5-11)18-10-19(14)8-7-17-15(21)12-3-1-2-6-16-12/h1-3,6,9-11H,4-5,7-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRNDWXYXDCYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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